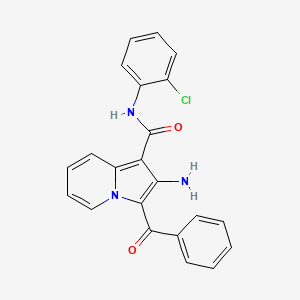
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of 389.841.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide”. However, related compounds such as ketamine have been synthesized using a non-toxic procedure involving hydroxyketone intermediates2.Molecular Structure Analysis
The molecular structure of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is defined by its molecular formula C22H16ClN3O21. However, the specific 3D structure or stereochemistry of this compound is not readily available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not available in the search results. However, related compounds such as 2-amino-5-chlorobenzophenone have been used in the synthesis of chlordiazepoxide3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not readily available in the search results. The molecular formula is C22H16ClN3O2 and the molecular weight is 389.841.科学的研究の応用
Synthesis and Biological Evaluation
A series of derivatives similar to 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide have been synthesized and evaluated for their biological activities. Research has shown these compounds to exhibit promising anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. The efficacy of these compounds is supported by molecular docking studies, highlighting their potential as therapeutic agents in treating various diseases (Mahanthesha et al., 2022).
Chemical Transformations
The compound's chemical framework has been utilized in the synthesis of various derivatives through chemical transformations. Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, for example, have been prepared by reacting ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. These transformations demonstrate the compound's versatility in chemical synthesis and its potential for creating new chemical entities with varied biological activities (Cucek & Verček, 2008).
Antimicrobial and Antibacterial Evaluation
Further derivatives have been synthesized and assessed for their antimicrobial and antibacterial properties. These studies have identified compounds with significant activity against various microbial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The research underscores the potential of these derivatives in developing new antimicrobial agents (Semelková et al., 2017).
Novel Synthetic Approaches
Innovative synthetic methods have been developed to create 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction. This approach exemplifies the ongoing advancements in chemical synthesis techniques, enabling the efficient production of complex molecules (Ziyaadini et al., 2011).
Potential Application to Tropical Diseases
Isoxazoline indolizine amide compounds, related to the compound of interest, have been designed and synthesized with potential applications to tropical diseases. This research highlights the compound's relevance in addressing global health challenges by targeting diseases prevalent in tropical regions (Zhang et al., 2014).
Safety And Hazards
Specific safety and hazard information for “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is not available in the search results.
将来の方向性
The future directions for “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.
特性
IUPAC Name |
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGSBWWMGQMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)
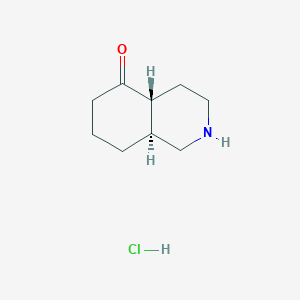
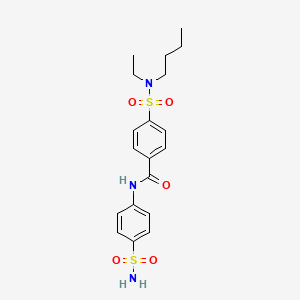
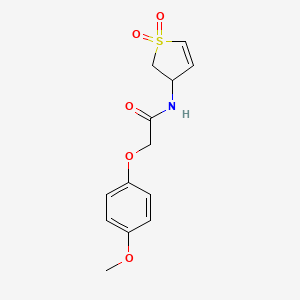
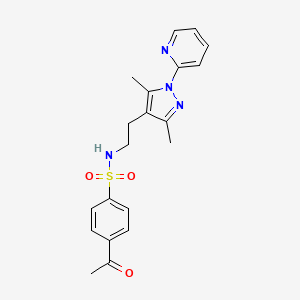

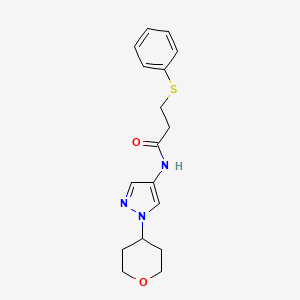
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)
![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)
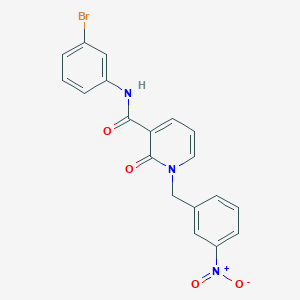
![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)
![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)

